molecular formula C22H21F2N5OS B2444211 5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-56-5

5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2444211
CAS No.: 851810-56-5
M. Wt: 441.5
InChI Key: STGJXGFNKBZXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21F2N5OS and its molecular weight is 441.5. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol are not fully understood yet. It is known that similar compounds have been found to interact with various enzymes and proteins . For instance, compounds with a similar structure have been found to inhibit the cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of sterols .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that similar compounds have shown cytotoxicity profiles with IC 50 values higher than 50 μM on tested cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Similar compounds have been found to inhibit the serine hydrolase monoacylglycerol lipase (MAGL), the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown time- and dose-dependent binding to MAGL, indirectly leading to CB1 occupancy by raising 2-AG levels, and raising norepinephrine levels in the cortex .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. Similar compounds have exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Similar compounds have been found to inhibit ENTs, which are more selective to ENT2 than to ENT1 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been found to bind with high affinity to σ receptors, along with noticeable affinities for monoamine transporters .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Similar compounds have shown important correlations in their 1 H-NMR spectra, suggesting specific subcellular localizations .

Properties

IUPAC Name

5-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-3-2-4-17(24)13-15)28-11-9-27(10-12-28)18-7-5-16(23)6-8-18/h2-8,13,19,30H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGJXGFNKBZXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.